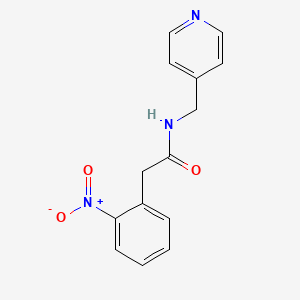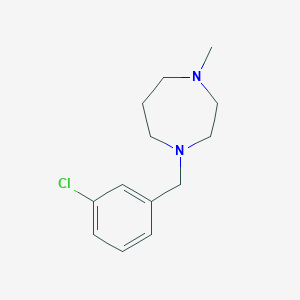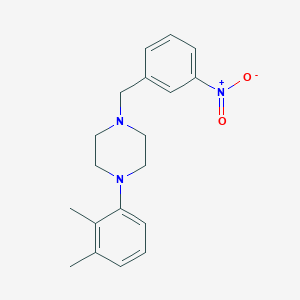
2-(2-nitrophenyl)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of nitrophenyl acetamide derivatives typically involves multistep procedures that may include nitration, carbonylation, and amide formation steps. For example, a study presented a one-pot synthesis approach based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to form N-(4-hydroxyphenyl)acetamide selectively, indicating the potential methodologies that could be applied or adapted for synthesizing compounds like "2-(2-nitrophenyl)-N-(4-pyridinylmethyl)acetamide" (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).
Molecular Structure Analysis The molecular structure of nitrophenyl acetamide derivatives is characterized by the presence of nitro and acetamide functional groups, which can significantly influence the compound's reactivity and physical properties. Studies on similar compounds have utilized techniques like IR, NMR, and X-ray crystallography to elucidate their molecular structures, showing how substituent groups and molecular geometry can affect compound behavior (B. Gowda et al., 2007).
Chemical Reactions and Properties Nitrophenyl acetamides participate in various chemical reactions, including reductive amination, carbonylation, and nitration, depending on their specific functional groups. The presence of the nitro group allows for reactions under reductive conditions to form corresponding amino derivatives, offering a pathway for further functionalization (Zhang Qun-feng, 2008).
Physical Properties Analysis The physical properties of "this compound" can be inferred from those of similar compounds. Factors like melting point, solubility, and crystal structure are influenced by molecular interactions such as hydrogen bonding and the presence of functional groups. For instance, the crystal structure analysis of related acetamides has revealed the importance of intermolecular hydrogen bonds in determining the solid-state arrangement (L. Mahalakshmi, V. Upadhyaya, & T. Row, 2002).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, of nitrophenyl acetamides are governed by their functional groups. The nitro group is electron-withdrawing, impacting the acidity of adjacent hydrogen atoms and facilitating certain nucleophilic substitutions. The acetamide group contributes to the compound's overall polarity and can participate in condensation reactions (G. Rusek et al., 2001).
Propriétés
IUPAC Name |
2-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(16-10-11-5-7-15-8-6-11)9-12-3-1-2-4-13(12)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZZGKIVCCCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-4-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5679662.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-benzimidazole-5-carboxamide](/img/structure/B5679667.png)
![N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5679675.png)
![{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5679685.png)
![(3aS*,10aS*)-2-{4-[(methylamino)carbonyl]pyridin-2-yl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5679693.png)



![4-[(2-methylphenoxy)acetyl]morpholine](/img/structure/B5679710.png)
![ethyl 5-ethyl-2-[(3-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5679721.png)
![1-{3-[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5679743.png)
![N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5679770.png)
![cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5679773.png)
![1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5679776.png)